8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-2-cyclopropyl-2,8-diazaspiro[45]decane is a synthetic organic compound with the molecular formula C18H26N2 It belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting with a benzylamine derivative and a cyclopropyl ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decane
- 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1,4-Dioxaspiro[4.5]decane-8-carboxamide
Uniqueness
8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties compared to other diazaspiro compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C18H26N2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
8-benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C18H26N2/c1-2-4-16(5-3-1)14-19-11-8-18(9-12-19)10-13-20(15-18)17-6-7-17/h1-5,17H,6-15H2 |
InChI Key |
WCSMUKLYKBDXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.